2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound that has been synthesized and studied for its potential pharmacological properties . It is structurally related to 2-phenyl-4’- (2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine-1-carbonyl)benzanilide .
Synthesis Analysis
The synthesis of compounds structurally related to 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been reported. For instance, a series of compounds was synthesized using a common 1- (1-phenylethenyl)-1,2,3,4-tetrahydroisoquinoline precursor to the required ylide or N-oxide intermediate . The Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements were applied to afford concise syntheses .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is based on structures generated from information available in databases . Single crystal X-ray structure determinations were employed to define the conformational characteristics for each ring type .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine include the Stevens [2,3] and analogous Meisenheimer [2,3] sigmatropic rearrangements . These rearrangements have been applied to afford concise syntheses of phenyl-substituted representatives of each of the reduced 1H-3-benzazonine and 4,3-benzoxazonine systems .Scientific Research Applications
1. Anti-Cancer Agents
- Application Summary: This compound has been used in the design and synthesis of novel anti-cancer agents . Specifically, derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which have shown high anti-tumor activity .
- Methods of Application: The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
2. Arginine Vasopressin Antagonists
- Application Summary: Compounds structurally related to 2-phenyl-4’- (2, 3, 4, 5-tetrahydro-1H-1, 5-benzodiazepine-1-carbonyl)benzanilide have demonstrated arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
3. 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines
- Application Summary: A group of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines having structures with amino, hydroxy substituents at the 7,8-positions of the benzazepine nucleus is disclosed .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-12(7-3-1)13-10-11-16-14-8-4-5-9-15(14)17-13/h1-9,13,16-17H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJZFDLYTIVNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377994 | |
Record name | 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
CAS RN |
394655-11-9 | |
Record name | 2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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